N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 352013-22-0
VCID: VC7601176
InChI: InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)11-18-16(20)17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
SMILES: COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC
Molecular Formula: C17H18N2O4
Molecular Weight: 314.341

N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide

CAS No.: 352013-22-0

Cat. No.: VC7601176

Molecular Formula: C17H18N2O4

Molecular Weight: 314.341

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide - 352013-22-0

Specification

CAS No. 352013-22-0
Molecular Formula C17H18N2O4
Molecular Weight 314.341
IUPAC Name N'-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Standard InChI InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)11-18-16(20)17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Standard InChI Key WDLCZAMKDHLIKN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC

Introduction

N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide is an organic compound belonging to the class of amides. It features two methoxy groups attached to benzyl and phenyl moieties, respectively, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry and materials science due to its potential interactions with biological targets and structural characteristics.

Synthesis of Similar Amides

The synthesis of amides, such as N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide, typically involves the reaction of amines with acid chlorides or anhydrides. For example, N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is synthesized by reacting 2-methoxyphenylamine with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Synthesis Steps for Similar Compounds:

  • Preparation of Reactants: The amines and acid chlorides or anhydrides are prepared or obtained.

  • Reaction Setup: The reaction is set up in an organic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: A base like triethylamine is added to facilitate the reaction.

  • Reaction Conditions: The mixture is stirred under appropriate conditions (e.g., temperature and time).

Applications:

  • Medicinal Chemistry: Potential interactions with biological targets.

  • Materials Science: Structural characteristics useful in material synthesis.

Research Findings on Similar Compounds

While specific research findings on N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide are not available, studies on similar compounds provide insights into their potential applications:

  • N-(4-Methoxyphenyl)Pentanamide: This compound shows anthelmintic activity similar to albendazole but with lower cytotoxicity .

  • N-Isopropyl-N-(4-methoxybenzyl)-1,2-ethanediamine: Physical properties like boiling point and density are well-characterized .

Comparison Table for Similar Compounds:

Compound NameMolecular FormulaBoiling PointApplications
N-(4-methoxyphenyl)pentanamideC12H17NO2Not specifiedAnthelmintic
N-Isopropyl-N-(4-methoxybenzyl)-1,2-ethanediamineC13H22N2O301.4±22.0 °CVarious chemical applications
N-(4-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamideC16H15ClN2O3Not specifiedPotential medicinal applications

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